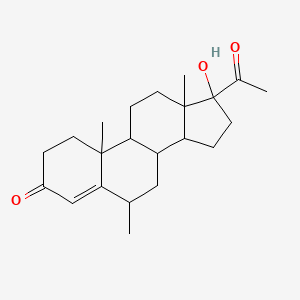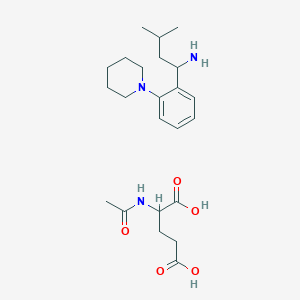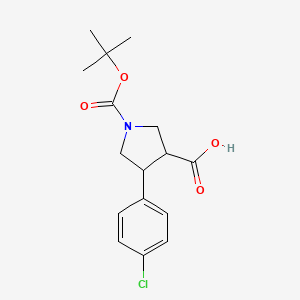
N-((S)-1-(((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl)(6-amino-6-oxohexyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Dihexa is synthesized through a series of peptide coupling reactions. The synthetic route involves the coupling of hexanoic acid with tyrosine and isoleucine, followed by the addition of an aminohexanoic acid . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
Análisis De Reacciones Químicas
Dihexa undergoes various chemical reactions, including:
Oxidation: Dihexa can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds within dihexa, potentially altering its activity.
Substitution: Substitution reactions can occur at the amino acid residues, leading to modified analogs of dihexa.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dihexa has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in promoting neurogenesis and synaptic plasticity.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s
Mecanismo De Acción
Dihexa exerts its effects by binding to hepatocyte growth factor (HGF) and potentiating its activity at the c-Met receptor . This interaction stimulates a cascade of events that promote neurogenesis and synaptic plasticity. The activation of the c-Met receptor leads to the activation of downstream signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and growth .
Comparación Con Compuestos Similares
Dihexa is often compared with other neurotrophic compounds such as:
Cerebrolysin: A peptide mixture that also promotes neurogenesis but has a different mechanism of action.
NSI-189: A neurogenic compound that stimulates neurogenesis and has antidepressant effects
Dihexa’s unique ability to bind with high affinity to HGF and potentiate its activity at the c-Met receptor sets it apart from these compounds. Its high potency and ability to cross the blood-brain barrier make it a promising candidate for treating neurodegenerative diseases .
Propiedades
Fórmula molecular |
C27H44N4O5 |
|---|---|
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
N-(6-amino-6-oxohexyl)-2-[[2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35) |
Clave InChI |
XEUVNVNAVKZSPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride](/img/structure/B15286313.png)
![Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthy]ruthenium(II)](/img/structure/B15286319.png)

![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
